molecular formula C18H13ClN2O3S2 B12711254 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester CAS No. 122945-82-8

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester

Cat. No.: B12711254
CAS No.: 122945-82-8
M. Wt: 404.9 g/mol
InChI Key: ZVVXFBCMYPLSSK-UHFFFAOYSA-N
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Description

“9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the fusion with thiophene and pyrimidine rings. Common reagents used in these reactions include sulfur, amines, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, often used in pharmaceuticals.

    Thiophene derivatives: Compounds containing a thiophene ring, used in materials science.

    Pyrimidine derivatives: Compounds containing a pyrimidine ring, important in biochemistry.

Uniqueness

The unique combination of thiazole, thiophene, and pyrimidine rings in this compound gives it distinct chemical and physical properties, making it a valuable target for research and development.

Properties

CAS No.

122945-82-8

Molecular Formula

C18H13ClN2O3S2

Molecular Weight

404.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-12-methyl-2-oxo-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H13ClN2O3S2/c1-3-24-17(23)14-9(2)21-16(22)15-12(20-18(21)26-14)8-13(25-15)10-4-6-11(19)7-5-10/h4-8H,3H2,1-2H3

InChI Key

ZVVXFBCMYPLSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)Cl)N=C2S1)C

Origin of Product

United States

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